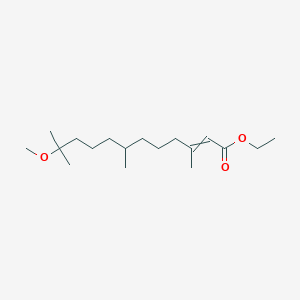
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of dodecadienoic acid, characterized by the presence of methoxy and trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate typically involves the esterification of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The process involves the following steps:
Preparation of the acid:
Esterification: The acid is then reacted with ethanol in the presence of an acid catalyst under reflux conditions to form the ester, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk synthesis of the acid: Large quantities of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid are prepared using optimized reaction conditions to ensure high yield and purity.
Continuous esterification: The acid is continuously fed into a reactor along with ethanol and an acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to facilitate the esterification process.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with nuclear receptors or signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate can be compared with similar compounds such as:
Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate: Similar structure but with an isopropyl ester group instead of an ethyl ester group.
11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid: The parent acid form of the compound.
Methoprene: A related compound with similar structural features used as an insect growth regulator.
The uniqueness of this compound lies in its specific ester group and the presence of methoxy and trimethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55143-94-7 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O3/c1-7-21-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)20-6/h14-15H,7-13H2,1-6H3 |
Clé InChI |
OUDJAPKDRVXHJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



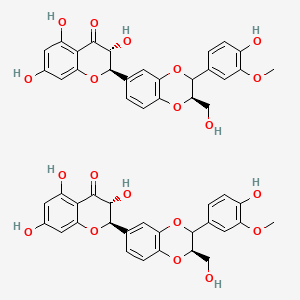

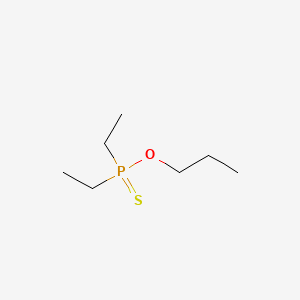
![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
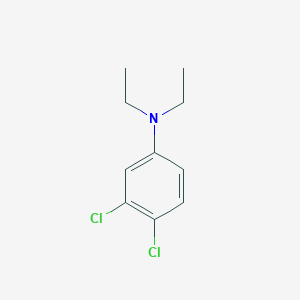

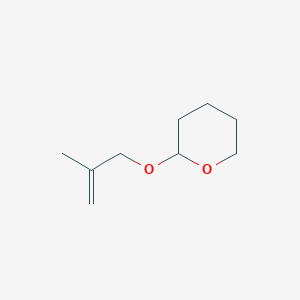
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
